molecular formula C16H16N2O4 B14876740 (E)-N'-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide

(E)-N'-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide

Cat. No.: B14876740
M. Wt: 300.31 g/mol
InChI Key: HCHYDPFIOSILEN-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a methoxyphenyl group, an acryloyl moiety, and a furan ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide typically involves multiple steps:

    Preparation of (E)-3-(4-methoxyphenyl)acrylic acid: This can be synthesized from 4-methoxybenzaldehyde through a Knoevenagel condensation reaction with malonic acid, followed by decarboxylation.

    Formation of (E)-3-(4-methoxyphenyl)acryloyl chloride: The acrylic acid derivative is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Synthesis of the final compound: The acyl chloride is reacted with 2-methylfuran-3-carbohydrazide under controlled conditions to yield (E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The acryloyl moiety can be reduced to form saturated derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated hydrazide derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

(E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methylfuran-3-carbohydrazide

InChI

InChI=1S/C16H16N2O4/c1-11-14(9-10-22-11)16(20)18-17-15(19)8-5-12-3-6-13(21-2)7-4-12/h3-10H,1-2H3,(H,17,19)(H,18,20)/b8-5+

InChI Key

HCHYDPFIOSILEN-VMPITWQZSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.